molecular formula C12H7BrCl2N2O B5730306 5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide

5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide

Cat. No. B5730306
M. Wt: 346.00 g/mol
InChI Key: QFZQLDOCLYXWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide is a chemical compound that has been extensively used in scientific research due to its unique properties. It is also known by its chemical formula, C13H8BrCl2N2O, and is classified as a benzamide derivative.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinase CK2 and PARP-1. This inhibition leads to the disruption of various cellular processes, including DNA repair and cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide in lab experiments is its ability to selectively target specific enzymes and cellular processes. This allows for more precise and targeted research. However, one limitation is its potential toxicity, which can affect the accuracy and reliability of experimental results.

Future Directions

There are several future directions for research on 5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer, particularly in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives with improved properties and efficacy.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide can be achieved by reacting 5-chloro-2-pyridinylamine with 2-chloro-5-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.

Scientific Research Applications

5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

5-bromo-2-chloro-N-(5-chloropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2N2O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZQLDOCLYXWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(5-chloropyridin-2-yl)benzamide

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